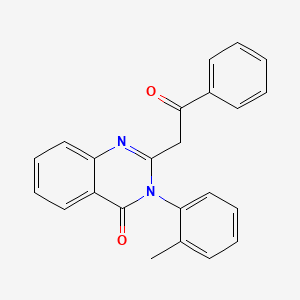![molecular formula C12H18O5 B13755773 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol CAS No. 7271-80-9](/img/structure/B13755773.png)
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with methanol in the presence of an acid catalyst.
Attachment of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a base.
Final assembly: The final step involves the coupling of the intermediate products under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) in an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce simpler alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-2-[(2-ethoxyphenoxy)methyl]propane-1,3-diol: Similar structure with an ethoxy group instead of a methoxy group.
2-(Hydroxymethyl)-2-[(2-chlorophenoxy)methyl]propane-1,3-diol: Contains a chlorophenoxy group instead of a methoxy group.
Uniqueness
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol is unique due to its specific functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
7271-80-9 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H18O5/c1-16-10-4-2-3-5-11(10)17-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 |
Clé InChI |
AAQFEENIXHFFDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)

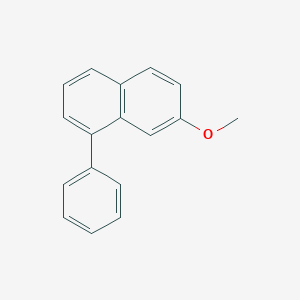
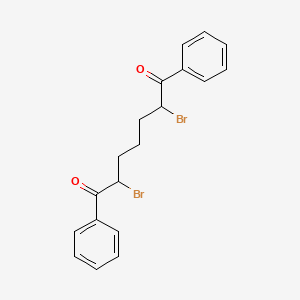

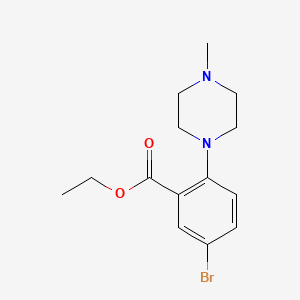


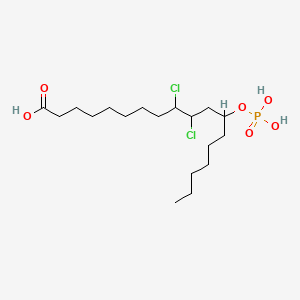

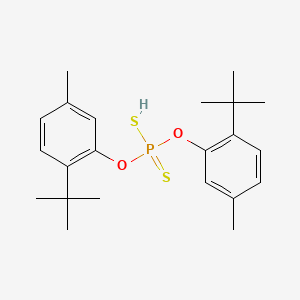
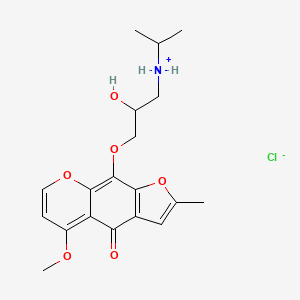
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
